10-Propoxydecanoic acid

Antiviral Research HIV-1 Replication N-Myristoylation

Addressing the challenge of studying GPI anchor-dependent immune evasion in trypanosomes, 10-propoxydecanoic acid serves as an essential chemical probe. Its oxygen-substituted myristate backbone uniquely disrupts VSG GPI anchor maturation, validated by an IC50 of 14 μM against KETRI 243 strain T. brucei. This compound enables precise interrogation of N-myristoylation and GPI anchor pathways without genetic manipulation. Researchers gain a reliable, off-the-shelf tool; procurement managers benefit from guaranteed purity (≥98%), long-term storage stability at -20°C, and rapid ambient-temperature global shipping.

Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
CAS No. 119290-12-9
Cat. No. B048082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Propoxydecanoic acid
CAS119290-12-9
Synonyms10-(propoxy)decanoic acid
10-propoxydecanoic acid
11-oxatetradecanoic acid
11-oxymyristic acid
Molecular FormulaC13H26O3
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCCOCCCCCCCCCC(=O)O
InChIInChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15)
InChIKeyHSRAJJQTYQHRSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





10-Propoxydecanoic Acid Overview


10-Propoxydecanoic acid, also known as O-11 or 11-Oxatetradecanoic acid, is a synthetic, oxygen-substituted analog of the 14-carbon saturated fatty acid myristate [1]. It is classified as a medium-chain fatty acid derivative [2]. This compound is distinguished by the replacement of the methylene group at the 11-position with an oxygen atom, resulting in a structure with altered physical-chemical properties, most notably reduced hydrophobicity compared to myristate [3]. Its primary applications are in fundamental research, specifically as a chemical probe to study N-myristoylation, glycosylphosphatidylinositol (GPI) anchor biosynthesis, and as a selective cytotoxic agent against certain parasites [1].

Why 10-Propoxydecanoic Acid Is Irreplaceable


Simple substitution of 10-propoxydecanoic acid with myristic acid or other fatty acid analogs is not possible due to its unique, engineered chemical properties. The strategic replacement of a methylene with an oxygen atom at the 11-position creates a heteroatom-containing analog with reduced hydrophobicity while maintaining a similar chain length to myristate [1]. This precise alteration is not present in other analogs, leading to distinct biological interactions. For instance, it exhibits selective toxicity towards African trypanosomes by interfering with the parasite-specific GPI anchor biosynthesis, a mechanism not shared by unmodified myristate [2]. Furthermore, comparative virological studies demonstrate that different heteroatom substitutions (oxygen vs. sulfur vs. methoxy) on the myristate backbone yield vastly different efficacies in inhibiting retroviral replication [1]. Therefore, the specific oxygen substitution at the 11-position in 10-propoxydecanoic acid confers a unique biological profile that is not replicated by other structurally related compounds, making it an irreplaceable tool for specific investigations.

Quantitative Evidence & Comparator Data


HIV-1 Replication Inhibition Potency

In a direct head-to-head comparison, 10-propoxydecanoic acid was one of four heteroatom-containing myristate analogs tested for its ability to block HIV-1 replication in CD4+ H9 cells [1]. The study found that all four analogs, including 10-propoxydecanoic acid, reduced HIV-1 replication when incubated at concentrations of 10-100 μM [1]. However, the degree of inhibition varied significantly. The most effective analog was 12-methoxydodecanoic acid, which at 20-40 μM reduced reverse transcriptase activity to 5-10% of control levels, an effect comparable to 5 μM of the control drug 3'-azido-3'-deoxythymidine (AZT) [1]. This demonstrates that while 10-propoxydecanoic acid is active, its potency differs from other analogs in the same class.

Antiviral Research HIV-1 Replication N-Myristoylation

Cytotoxicity Against African Trypanosomes

10-Propoxydecanoic acid (compound 011) demonstrates selective and potent toxicity against African trypanosomes, the causative agent of sleeping sickness [1]. Its activity has been quantified in vitro against the KETRI 243 isolate of Trypanosoma brucei rhodesiense, where it exhibits an IC50 value of 14 μM [2]. This cytotoxicity is attributed to its mechanism of action, which involves targeting the parasite's unique glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process essential for the survival of the bloodstream form of the parasite [1].

Parasitology Trypanosoma brucei Cytotoxicity

NMT Substrate Activity with Reduced Hydrophobicity

Biochemical studies have characterized 10-propoxydecanoic acid as an effective alternative substrate for N-myristoyltransferase (NMT) [1]. The strategic oxygen substitution results in an analog with a chain length similar to myristate but with significantly reduced hydrophobicity, equivalent to that of dodecanoate or decanoate [2]. This altered hydrophobicity is a key differentiator, as it allows the compound to be incorporated into N-myristoyl proteins while potentially altering their membrane association and function [1]. In contrast, the natural substrate, myristate, does not impart these altered physical properties. This unique feature makes 10-propoxydecanoic acid a valuable tool for probing the role of fatty acylation in protein localization and function.

Protein Lipidation N-Myristoyltransferase (NMT) Chemical Probe

Key Research Applications


GPI Anchor Biosynthesis in Trypanosomes

10-Propoxydecanoic acid is the standard tool compound for validating the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway as a therapeutic target in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Its selective toxicity, with a defined IC50 of 14 μM against the KETRI 243 strain [1], is a direct consequence of its incorporation into the parasite's variant surface glycoprotein (VSG) GPI anchor, a process essential for immune evasion and survival. This specific, mechanism-based toxicity provides a validated positive control for high-throughput screening campaigns aimed at discovering novel, drug-like inhibitors of this pathway. It is an indispensable reference standard for assessing target engagement and on-mechanism cell killing in secondary assays.

Retroviral Assembly and Budding Studies

Researchers investigating the role of N-myristoylation in the assembly and release of retroviruses like HIV-1 and Moloney Murine Leukemia Virus (MoMLV) rely on 10-propoxydecanoic acid as a key probe. Comparative data shows it reduces HIV-1 replication at 10-100 μM, but with a potency profile distinct from other analogs like 12-methoxydodecanoic acid [2]. This allows virologists to dissect the specific structural requirements for efficient gag polyprotein myristoylation and viral budding. Its inclusion in panels of heteroatom-substituted myristate analogs enables structure-activity relationship (SAR) studies that are critical for understanding viral pathogenesis and identifying potential host-targeted antiviral strategies.

Probing Altered Protein Hydrophobicity via NMT

10-Propoxydecanoic acid is a unique and essential tool for cell biologists studying the functional impact of protein N-myristoylation. Unlike genetic knockouts or NMT inhibitors, this compound acts as an alternative substrate, leading to the incorporation of a fatty acid with reduced hydrophobicity into a subset of cellular N-myristoyl proteins [3]. This chemical-biology approach allows for the specific perturbation of membrane association and protein-protein interactions for myristoylated proteins like Src-family kinases or ARF GTPases. It enables the study of how the biophysical properties of the lipid anchor influence protein localization, signaling, and overall cellular function in a way that cannot be achieved with the natural myristate substrate.

Technical Documentation Hub

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